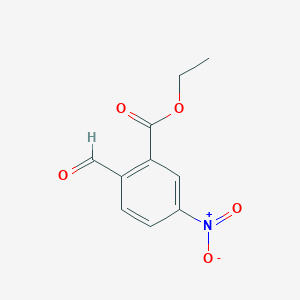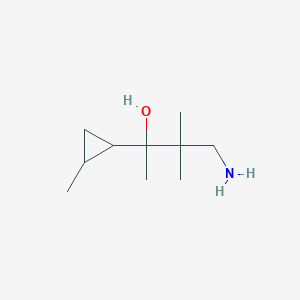
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl ring, and a tertiary alcohol. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring through a cyclopropanation reaction.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Formation of the Tertiary Alcohol: The final step involves the formation of the tertiary alcohol through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: The major product is a ketone.
Reduction: The major product is an amine.
Substitution: The major products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butan-2-ol: Similar in structure but with a dimethylamino group instead of an amino group.
4-Amino-3,3-dimethylbutyltrimethoxysilane: Contains a trimethoxysilane group instead of a cyclopropyl ring.
Uniqueness
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is unique due to its combination of an amino group, a cyclopropyl ring, and a tertiary alcohol. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-7-5-8(7)10(4,12)9(2,3)6-11/h7-8,12H,5-6,11H2,1-4H3 |
InChI Key |
DGQLQEJHYQLCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


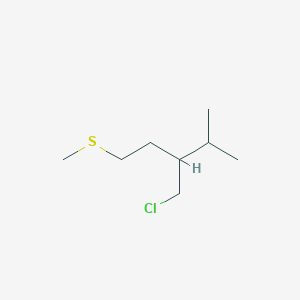
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)

![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)
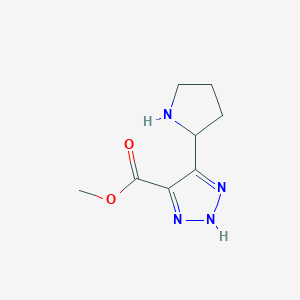

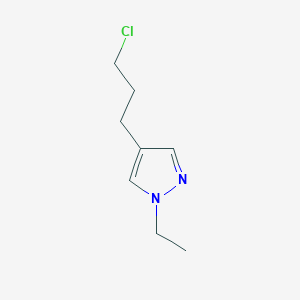
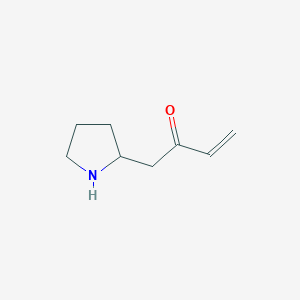
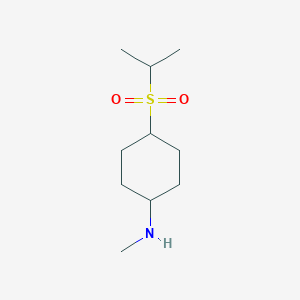
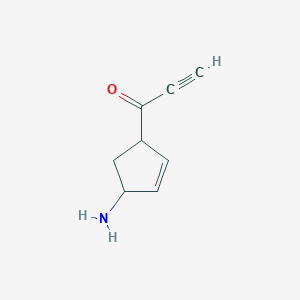
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
